Cas no 2639424-90-9 (ethyl 7-amino-1H-pyrrolo2,3-cpyridine-4-carboxylate)

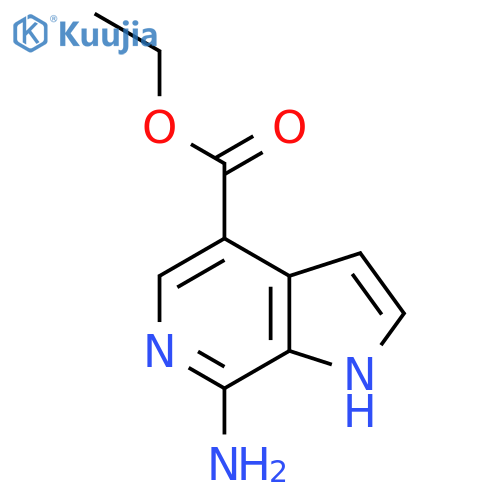

2639424-90-9 structure

商品名:ethyl 7-amino-1H-pyrrolo2,3-cpyridine-4-carboxylate

ethyl 7-amino-1H-pyrrolo2,3-cpyridine-4-carboxylate 化学的及び物理的性質

名前と識別子

-

- ethyl 7-amino-1H-pyrrolo[2,3-c]pyridine-4-carboxylate

- 2639424-90-9

- EN300-28229406

- ethyl 7-amino-1H-pyrrolo2,3-cpyridine-4-carboxylate

-

- インチ: 1S/C10H11N3O2/c1-2-15-10(14)7-5-13-9(11)8-6(7)3-4-12-8/h3-5,12H,2H2,1H3,(H2,11,13)

- InChIKey: PBRSXKFQMZZMNU-UHFFFAOYSA-N

- ほほえんだ: O(CC)C(C1=CN=C(C2=C1C=CN2)N)=O

計算された属性

- せいみつぶんしりょう: 205.085126602g/mol

- どういたいしつりょう: 205.085126602g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 247

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.9

- トポロジー分子極性表面積: 81Ų

ethyl 7-amino-1H-pyrrolo2,3-cpyridine-4-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28229406-0.1g |

ethyl 7-amino-1H-pyrrolo[2,3-c]pyridine-4-carboxylate |

2639424-90-9 | 95.0% | 0.1g |

$1043.0 | 2025-03-19 | |

| Enamine | EN300-28229406-10g |

ethyl 7-amino-1H-pyrrolo[2,3-c]pyridine-4-carboxylate |

2639424-90-9 | 10g |

$5099.0 | 2023-09-09 | ||

| Enamine | EN300-28229406-2.5g |

ethyl 7-amino-1H-pyrrolo[2,3-c]pyridine-4-carboxylate |

2639424-90-9 | 95.0% | 2.5g |

$2324.0 | 2025-03-19 | |

| Enamine | EN300-28229406-0.25g |

ethyl 7-amino-1H-pyrrolo[2,3-c]pyridine-4-carboxylate |

2639424-90-9 | 95.0% | 0.25g |

$1090.0 | 2025-03-19 | |

| Enamine | EN300-28229406-10.0g |

ethyl 7-amino-1H-pyrrolo[2,3-c]pyridine-4-carboxylate |

2639424-90-9 | 95.0% | 10.0g |

$5099.0 | 2025-03-19 | |

| Enamine | EN300-28229406-1g |

ethyl 7-amino-1H-pyrrolo[2,3-c]pyridine-4-carboxylate |

2639424-90-9 | 1g |

$1185.0 | 2023-09-09 | ||

| Enamine | EN300-28229406-5.0g |

ethyl 7-amino-1H-pyrrolo[2,3-c]pyridine-4-carboxylate |

2639424-90-9 | 95.0% | 5.0g |

$3438.0 | 2025-03-19 | |

| Enamine | EN300-28229406-0.5g |

ethyl 7-amino-1H-pyrrolo[2,3-c]pyridine-4-carboxylate |

2639424-90-9 | 95.0% | 0.5g |

$1137.0 | 2025-03-19 | |

| Enamine | EN300-28229406-1.0g |

ethyl 7-amino-1H-pyrrolo[2,3-c]pyridine-4-carboxylate |

2639424-90-9 | 95.0% | 1.0g |

$1185.0 | 2025-03-19 | |

| Enamine | EN300-28229406-0.05g |

ethyl 7-amino-1H-pyrrolo[2,3-c]pyridine-4-carboxylate |

2639424-90-9 | 95.0% | 0.05g |

$996.0 | 2025-03-19 |

ethyl 7-amino-1H-pyrrolo2,3-cpyridine-4-carboxylate 関連文献

-

Xiaoxiao Liu,Shaoguang Wu,Youjia Wang,Yanmei Li,Ruidong Wang,Tianzhi Yu,Wenming Su,Yuling Zhao,Di Zhang New J. Chem., 2021,45, 19154-19163

-

Qiongqiong Wang,Liping Qiao,Min Zhou,Shan Wang,Shengrong Lou,Dandan Huang,Qian Wang,Shengao Jing,Hongli Wang,Changhong Chen,Cheng Huang Faraday Discuss., 2021,226, 112-137

-

Kowichiro Saruhashi,Nobuyoshi MIyamoto New J. Chem., 2017,41, 9602-9606

-

Shane O'Sullivan,Eva Alvarez de Eulate,Yiu Hang Yuen,Erik Helmerhorst,Damien W. M. Arrigan Analyst, 2013,138, 6192-6196

2639424-90-9 (ethyl 7-amino-1H-pyrrolo2,3-cpyridine-4-carboxylate) 関連製品

- 2137573-56-7(3-(Azetidin-1-yl)-5-fluoropyridine-4-carbaldehyde)

- 1240816-04-9(4-(Z)-(4-Fluorophenyl)oxidoiminomethylphenol)

- 1187933-35-2(5-Bromo-1-methylquinolin-2(1H)-one)

- 2171626-56-3(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}-3,3-dimethylbutanoic acid)

- 383148-69-4(methyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylate)

- 1620680-50-3((3S)-3-(methylamino)butan-1-ol)

- 2005806-71-1(tert-butyl N-[3-(1-methyl-1H-pyrazol-5-yl)-3-oxopropyl]carbamate)

- 2097991-39-2(4-(1-(2-Azidoethyl)piperidin-4-yl)morpholine)

- 2229273-70-3(2-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}prop-2-en-1-amine)

- 17412-39-4(2,6-Dimethylimidazo[1,2-b]pyridazine)

推奨される供給者

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量